molecular formula C14H12N4O3 B5081960 N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B5081960
M. Wt: 284.27 g/mol
InChI Key: RIBYKGHUDQRONT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is known for its unique structural features, which include a nitro group and a benzoxadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.

    Amination: The final step involves the reaction of the nitrated benzoxadiazole with 2,5-dimethylaniline under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,5-dimethylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

    Oxidation: Formation of oxidized benzoxadiazole derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxadiazole ring system can also interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: Unique due to its specific substitution pattern and nitro group.

    N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide: Another related compound with a sulfonamide group, used in different research applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-9(2)11(7-8)15-10-5-6-12(18(19)20)14-13(10)16-21-17-14/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBYKGHUDQRONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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